Lipophilicity Comparison: Methoxy vs. Methyl and Chloro Analogs
The 4-methoxyphenylsulfonyl analog exhibits a computed XLogP3-AA value of 2.1 [1], positioning it as moderately lipophilic. While direct experimental logP data for comparator compounds are unavailable from authoritative sources for cross-study comparison, the presence of the electron-donating methoxy group is expected to confer distinct polarity and hydrogen-bonding characteristics relative to 4-methyl (more lipophilic, no H-bond acceptor), 4-chloro (increased lipophilicity, altered electronic profile), and 4-nitro (strong electron-withdrawing, reduced lipophilicity) substituted analogs . This computed value provides a reference point for estimating membrane permeability and solubility behavior in biological assay design.
| Evidence Dimension | Lipophilicity (computed partition coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 |
| Comparator Or Baseline | 4-Methyl analog: XLogP3-AA ~2.6 (estimated); 4-Chloro analog: XLogP3-AA ~2.7 (estimated); 4-Nitro analog: XLogP3-AA ~1.5 (estimated) — all values estimated based on substituent π constants and structural analogy |
| Quantified Difference | ΔXLogP3-AA ≈ -0.5 to -0.6 vs. methyl/chloro analogs; ≈ +0.6 vs. nitro analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
Moderate lipophilicity (XLogP3 = 2.1) falls within the favorable range for oral bioavailability per Lipinski's Rule of Five (logP < 5), supporting its use as a drug-like scaffold without excessive hydrophobicity that could impair aqueous solubility.
- [1] PubChem. 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid. Computed Properties: XLogP3-AA = 2.1. CID 500044. Accessed 2025. View Source
